Cellular tumor antigen p53 is a crucial protein involved in regulating the cell cycle and maintaining genomic stability. It plays a significant role in preventing cancer formation, functioning primarily as a tumor suppressor. The specific segment referred to as p53 (193-204) denotes a peptide sequence within the larger p53 protein, which is pivotal in various cellular processes, including DNA repair, apoptosis, and cellular senescence.
The p53 protein was first identified in the early 1980s as a cellular protein associated with tumorigenesis. It is encoded by the TP53 gene located on chromosome 17 in humans. The protein's expression is tightly regulated, with levels increasing in response to cellular stress signals such as DNA damage and oncogene activation. Research has shown that mutations in the TP53 gene are among the most common alterations found in human cancers, highlighting its importance in cancer biology .
Cellular tumor antigen p53 belongs to the family of transcription factors. It is classified as a tumor suppressor protein due to its role in inhibiting cell proliferation and inducing apoptosis in response to cellular stress. The protein can be categorized into several functional domains, including:
The synthesis of the peptide sequence corresponding to cellular tumor antigen p53 (193-204) can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
The choice of synthesis method depends on factors such as the desired yield, purity, and application of the synthesized peptide. Solid-phase synthesis allows for high purity and yield but can be more time-consuming for longer peptides. Recombinant methods are advantageous for producing larger quantities but may require additional steps for purification.
The three-dimensional structure of the p53 protein has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The full-length protein consists of approximately 393 amino acids, with distinct structural domains contributing to its function.
Crystallographic studies have revealed that the core structure of p53 includes several alpha-helices and beta-sheets, which are critical for its stability and function. The specific segment (193-204) corresponds to an alpha-helix that plays a role in stabilizing interactions with other proteins and DNA .
Cellular tumor antigen p53 undergoes various post-translational modifications that influence its activity:
These modifications are mediated by various kinases, acetyltransferases, and ubiquitin ligases that respond to cellular conditions. Understanding these reactions is critical for developing therapeutic strategies aimed at restoring p53 function in cancer cells.
Cellular tumor antigen p53 functions primarily as a transcription factor that regulates genes involved in cell cycle control, apoptosis, and DNA repair mechanisms. Upon activation due to stress signals:
Studies have shown that loss of functional p53 leads to uncontrolled cell proliferation and resistance to apoptosis, contributing significantly to tumorigenesis .
Cellular tumor antigen p53 has numerous applications in research and clinical settings:
The TP53 gene, located at chromosome 17p13.1 in humans, spans ~20 kb and includes 11 exons, with exons 5–6 encoding the critical DNA-binding domain (DBD) that encompasses residues 193–204 [9]. This locus exhibits exceptional evolutionary conservation across vertebrates, with the DBD showing the highest sequence similarity (60–95% amino acid identity) due to functional constraints [1] [4]. The 193–204 peptide lies within exon 6, a region frequently disrupted by somatic mutations in human cancers. Comparative genomics reveals that TP53 conservation extends beyond sequence homology to functional adaptations: Elephants (Loxodonta africana), despite their large body size and associated cancer risk, exhibit TP53 copy number expansion (20 copies) with retrogenes encoding functional DBD homologs. This genomic amplification coincides with enhanced DNA damage responses, resolving "Peto's Paradox" (cancer risk incongruence with body size) [10]. Similarly, teleost fish lineages show TP53 paralogs with divergent DBD functions, underscoring the adaptive significance of this domain.
Table 1: Evolutionary Conservation of TP53 DBD (Residues 193-204) Across Species
Species | Amino Acid Sequence (193-204) | Identity (%) | Functional Significance |
---|---|---|---|
Human (Homo sapiens) | HICPSVKPLDGD | 100 | DNA contact & structural integrity |
Mouse (Mus musculus) | HVCPTEPPQLDGD | 83 | Tumor suppression |
Elephant (Loxodonta africana) | HICPSVKPLDGD (canonical) | 100 | Enhanced DNA damage response |
Zebrafish (Danio rerio) | QICPSVKPLDGD | 92 | Apoptosis regulation |
Xenopus (X. laevis) | HVCPSEKPLDGD | 75 | Embryonic development |
The 193–204 segment (sequence: H-I-C-P-S-V-K-P-L-D-G-D) resides in the L2 loop of the DBD, a β-sheet-rich region flanked by zinc-coordinating residues (Cys176/His179/Cys238/Cys242) [4] [7]. This loop stabilizes the DBD scaffold through hydrophobic interactions (Pro194, Val197, Leu201) and direct DNA contact via Lys120 and Arg280 outside the 193–204 region. Crucially, Pro194 and Pro199 form rigid turns that maintain L2 topology, while Asp184 (upstream) and Asp203 form hydrogen bonds with DNA phosphate groups [1]. Mutagenesis studies confirm that substitutions in this segment (e.g., V197D, P199L) disrupt DBD thermodynamic stability, increasing aggregation propensity by 3–5-fold [4] [6]. Intriguingly, despite the DBD's overall globular fold, residues 193–204 exhibit conformational flexibility, enabling adaptation to diverse DNA response elements [7].
Table 2: Key Residues in p53 (193-204) and Their Structural Roles
Residue | Position | Structural Role | Consequence of Mutation |
---|---|---|---|
His | 193 | Hydrogen bonding with DNA backbone | Reduced DNA affinity (KD ↑ 5-fold) |
Pro | 194 | Rigid turn formation | L2 misfolding, DBD instability |
Ser | 195 | Phosphorylation site (pSer195) | Altered cofactor recruitment |
Val | 197 | Hydrophobic core packing | DBD unfolding at physiological temps |
Lys | 198 | Salt bridge with Glu180 | Loss of zinc coordination |
Asp | 203 | DNA phosphate interaction | Impaired sequence-specific binding |
Residues 193–204 are indispensable for DBD integrity and DNA recognition. Pro194 and Pro199 act as structural pivots: Their cis-proline configurations constrain L2 loop dynamics, facilitating DNA minor groove insertion [4] [9]. Disruption of these residues (e.g., cancer-associated P194L, P199H) reduces DBD melting temperature by 8–12°C, as shown by differential scanning calorimetry [1]. Asp203 directly hydrogen-bonds with thymidine bases in the p53 response element (RE) 5'-RRRCWWGYYY-3' (where R = purine, W = A/T, Y = pyrimidine), with D203G mutations abolishing transactivation of p21 and BAX genes [4] [6]. Molecular dynamics simulations reveal that Val197 stabilizes the β-hairpin connecting L2 to helix H2; its deletion increases loop fluctuations (RMSF >2 Å), decoupling DNA contact [7].
This region undergoes regulatory PTMs that modulate p53 function:
Table 3: Post-Translational Modifications (PTMs) in p53 (193-204) Region
Residue | PTM | Enzyme | Functional Outcome | Stimulus |
---|---|---|---|---|
Thr194 | O-GlcNAcylation | O-GlcNAc transferase | Blocks Ser195 phosphorylation; stabilizes p53 | Glucose deprivation |
Ser195 | Phosphorylation | CDK2/cyclin A | Reduces DNA binding; promotes cell cycle | S-phase entry |
Ser198 | Phosphorylation | ATM kinase | Enhances p300 binding & coactivation | DNA double-strand breaks |
Lys198 | Acetylation | p300/CBP | Stabilizes DBD conformation (indirect) | Genotoxic stress |
Transcriptional Regulation
The 193–204 segment directly enables sequence-specific DNA binding. Lys198 and Asp203 form salt bridges with nucleotides in the RE major groove, with missense mutations (K198E, D203V) reducing transactivation of CDKN1A (p21) by >80% in reporter assays [1] [6]. Chromatin immunoprecipitation (ChIP) data confirm that cancer-associated mutations in this region (e.g., R196L, P199S) diminish p53 occupancy at PUMA and NOXA promoters, impairing apoptosis [4].
Non-Transcriptional Regulation
Residues 193–204 facilitate mitochondrial translocation and direct apoptosis induction:
Mutational Heterogeneity & Functional Outcomes
TP53 mutations in 193–204 generate diverse phenotypes:
Compound Names Mentioned:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8